molecular formula C7H3ClFNO3S B2366246 1-Chloro-2-cyano-4-fluorosulfonyloxybenzene CAS No. 2411268-42-1

1-Chloro-2-cyano-4-fluorosulfonyloxybenzene

Cat. No.: B2366246
CAS No.: 2411268-42-1
M. Wt: 235.61
InChI Key: SUCJVQTZOKEHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-cyano-4-fluorosulfonyloxybenzene is a chemical compound that features a benzene ring substituted with chloro, cyano, and fluorosulfonyloxy groups

Preparation Methods

The synthesis of 1-Chloro-2-cyano-4-fluorosulfonyloxybenzene typically involves multi-step organic reactions. One common method includes the introduction of the cyano group via a cyanation reaction, followed by the substitution of the chloro and fluorosulfonyloxy groups. Industrial production methods often employ catalysts and specific reaction conditions to optimize yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent in the synthesis of complex aromatic compounds .

Chemical Reactions Analysis

1-Chloro-2-cyano-4-fluorosulfonyloxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and oxidizing agents such as hydrogen peroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 1-Chloro-2-cyano-4-fluorosulfonyloxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group, for instance, can participate in nucleophilic addition reactions, while the fluorosulfonyloxy group can undergo hydrolysis to release sulfonic acids, which may interact with biological molecules .

Comparison with Similar Compounds

Similar compounds to 1-Chloro-2-cyano-4-fluorosulfonyloxybenzene include:

The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical properties and reactivity patterns, making it valuable for specific synthetic and industrial applications.

Properties

IUPAC Name

1-chloro-2-cyano-4-fluorosulfonyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO3S/c8-7-2-1-6(3-5(7)4-10)13-14(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCJVQTZOKEHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OS(=O)(=O)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.